molecular formula C5H12Cl2N4 B2819943 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride CAS No. 1971124-48-7

2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride

Cat. No. B2819943
CAS RN: 1971124-48-7
M. Wt: 199.08
InChI Key: BVWUSPZARBDCIS-UHFFFAOYSA-N
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Description

2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride is a chemical compound with the CAS Number: 1971124-48-7 . It has a molecular weight of 199.08 and its IUPAC name is 2-(5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N4.2ClH/c1-4-5(2-3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H . This indicates that the compound contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 199.08 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to take in case of exposure or if specific situations occur .

properties

IUPAC Name

2-(5-methyl-2H-triazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4-5(2-3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUSPZARBDCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride

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